molecular formula C13H29ClN2S B1207270 Dodecylthiouronium chloride CAS No. 3482-54-0

Dodecylthiouronium chloride

Cat. No. B1207270
CAS RN: 3482-54-0
M. Wt: 280.9 g/mol
InChI Key: FPVQTRAZCRXBRH-UHFFFAOYSA-N
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Description

Dodecylthiouronium chloride (DTUC) is a quaternary ammonium compound that has been widely used in scientific research as a surfactant and a protein denaturant. It is a cationic amphiphile that possesses a long hydrophobic tail and a positively charged head group. This unique structure makes it an excellent tool for studying the structure and function of proteins and membranes.

Scientific Research Applications

  • Hemolysis Studies : Dodecylthiouronium chloride has been used in studies related to hemolysis. Pazos-Sanou and Mata-Segreda (1985) investigated its role in the lysis of human erythrocytes. They found that Rh-negative cells were hemolyzed approximately twice as fast as Rh-positive counterparts when exposed to Dodecylthiouronium chloride (Pazos-Sanou & Mata-Segreda, 1985).

  • Surfactant Interaction Studies : In the field of surfactant interaction studies, Mcfadden, Holloway, Whittle, and Basketter (2000) explored the interaction between benzalkonium chloride (a cationic surfactant) and sodium dodecyl sulfate (an anionic surfactant). Their research aimed at understanding the reduction in irritant response when these surfactants are combined, highlighting the complex interactions between different surfactant types (Mcfadden, Holloway, Whittle, & Basketter, 2000).

  • Toxicity and Bioaccumulation Studies : Comber, Rule, Conrad, Höss, Webb, and Marshall (2008) conducted chronic toxicity studies on a related compound, Dimethyldioctadecylammonium chloride, with sediment-dwelling freshwater invertebrates. Their research provided insights into the bioaccumulation and toxicity of cationic surfactants in aquatic environments (Comber et al., 2008).

  • Environmental Degradation Studies : Lee, Wang, Xu, Ye, Wu, and Hu (2019) studied the degradation of Dodecyltrimethylammonium chloride, another quaternary ammonium compound, using UV irradiation and persulfate. This research is significant for understanding the environmental impact and degradation pathways of such compounds (Lee et al., 2019).

  • Antimicrobial Studies : Cortat and Fels (1987) investigated the antimicrobial effects of benzoxonium chloride on pathogens associated with buccopharyngeal infections. This study highlights the potential of using certain surfactants as antimicrobial agents (Cortat & Fels, 1987).

  • Effects on Cellular Homeostasis : Grant and Acosta (1996) explored the effects of benzalkonium chloride and sodium dodecyl sulfate on rabbit corneal epithelial cells. Their research provides insights into how these compounds affect cellular homeostasis and recovery after exposure (Grant & Acosta, 1996).

properties

IUPAC Name

dodecyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2S.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H3,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVQTRAZCRXBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecylthiouronium chloride

CAS RN

3482-54-0
Record name Carbamimidothioic acid, dodecyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3482-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudourea, 2-dodecyl-2-thio-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecylthiouronium chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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